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Foreword
For the modern medicinal chemist, the imidazole scaffold remains a cornerstone of drug

design, offering a versatile framework for constructing novel therapeutic agents.[1][2][3] Its

unique electronic properties and ability to engage in various biological interactions have led to

its incorporation in a wide array of approved drugs. This guide focuses on a particularly

valuable, yet underexplored, derivative: 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

The strategic placement of a bromine atom and a carboxylic acid group on the 1-

methylimidazole core provides two orthogonal points for chemical modification, making it a

highly attractive starting material for the synthesis of complex molecular architectures. This

document aims to provide researchers, scientists, and drug development professionals with a

comprehensive technical overview of this compound, from its synthesis and characterization to

its potential applications in the discovery of new medicines.

Physicochemical Properties and Strategic
Importance
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2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS Number: 852181-03-4) is a solid at

room temperature with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01

g/mol .[4]

Property Value

Molecular Formula C₅H₅BrN₂O₂

Molecular Weight 205.01 g/mol

CAS Number 852181-03-4

Appearance Solid

Storage 2-8°C under an inert atmosphere

The strategic importance of this molecule lies in its bifunctional nature. The bromine atom at

the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-

Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl,

heteroaryl, or alkyl substituents.[5] The carboxylic acid at the 4-position provides a convenient

point for amide bond formation, esterification, or reduction to an alcohol, enabling the

attachment of various side chains or pharmacophores. This dual reactivity makes it an ideal

scaffold for generating libraries of diverse compounds for high-throughput screening in drug

discovery programs.

Proposed Synthesis of 2-bromo-1-methyl-1H-
imidazole-4-carboxylic acid
While a direct, step-by-step published synthesis for 2-bromo-1-methyl-1H-imidazole-4-
carboxylic acid is not readily available in the current literature, a plausible and efficient

synthetic route can be proposed based on established methodologies for the synthesis and

functionalization of imidazole derivatives. The proposed synthesis involves a three-step

sequence starting from commercially available materials.

Synthetic Workflow
The proposed synthetic pathway is outlined below. It begins with the synthesis of the precursor,

1-methyl-1H-imidazole-4-carboxylic acid, followed by a regioselective bromination at the C2
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position. An alternative final step involving the hydrolysis of a methyl ester precursor is also

considered.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

Step 2: Bromination

Alternative Final Step

1-methyl-4,5-dicyanoimidazole

Hydrolysis
(6N NaOH, reflux)

1-methyl-4,5-imidazoledicarboxylic acid

Decarboxylation
(Heat in DMA)

1-methyl-1H-imidazole-4-carboxylic acid

Bromination
(NBS, solvent)

Esterification

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

methyl 1-methyl-1H-imidazole-4-carboxylate

Bromination of Ester

Hydrolysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and should be optimized for safety and efficiency in a

laboratory setting.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

This procedure is adapted from a known synthesis of the precursor.[6]

Hydrolysis: A solution of 1-methyl-4,5-dicyanoimidazole in 6N NaOH is refluxed for 2 hours.

Acidification: After cooling, the reaction mixture is carefully acidified with concentrated HCl to

a pH of approximately 2 to precipitate 1-methyl-4,5-imidazoledicarboxylic acid.

Isolation: The precipitate is filtered, washed with cold water, and dried.

Decarboxylation: The resulting dicarboxylic acid is heated in N,N-dimethylacetamide (DMA)

at 180°C for 3 hours to effect decarboxylation.

Purification: The solvent is removed under reduced pressure, and the residue is

recrystallized from ethanol to yield 1-methyl-1H-imidazole-4-carboxylic acid.

Step 2: Bromination of 1-methyl-1H-imidazole-4-carboxylic acid

This step is based on general procedures for the bromination of activated imidazole rings.[5]

Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in a suitable

solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is

added portion-wise at 0°C.

Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the

starting material is consumed. The imidazole ring is activated towards electrophilic

substitution, and the C2 position is generally the most reactive site for bromination in N-

substituted imidazoles.
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Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy

any remaining bromine. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization to afford 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Alternative Final Step: Hydrolysis of Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

An alternative approach involves the bromination of the methyl ester of 1-methyl-1H-imidazole-

4-carboxylic acid, followed by hydrolysis.

Esterification: 1-methyl-1H-imidazole-4-carboxylic acid can be converted to its methyl ester,

methyl 1-methyl-1H-imidazole-4-carboxylate, using standard methods such as reaction with

methanol in the presence of a catalytic amount of acid or by using a reagent like methyl

imidazole carbamate (MImC).[7][8]

Bromination of the Ester: The resulting ester is then brominated using NBS as described

above.

Hydrolysis: The purified methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is then

hydrolyzed to the target carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed

by acidic workup.[9]

Structural Characterization
Definitive spectroscopic data for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid is not

currently available in public databases. However, based on the analysis of structurally similar

compounds, the expected spectral characteristics can be predicted.

Disclaimer:The following spectroscopic data are illustrative and based on known values for

similar brominated imidazole derivatives. They are intended to provide a general guide for

characterization and have not been experimentally verified for 2-bromo-1-methyl-1H-
imidazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1391589?utm_src=pdf-body
https://enamine.net/building-blocks/reagents-for-synthesis/methyl-1h-imidazole-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-methyl-1H-imidazole-4-carboxylate
https://www.chemicalbook.com/synthesis/methyl-4-imidazolecarboxylate.htm
https://www.benchchem.com/product/b1391589?utm_src=pdf-body
https://www.benchchem.com/product/b1391589?utm_src=pdf-body
https://www.benchchem.com/product/b1391589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the

imidazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid

proton. The chemical shift of the C5-H will be influenced by the electron-withdrawing effects

of the bromine and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring

carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 carbon,

being directly attached to bromine, will exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the

carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the

carboxylic acid (around 1700-1725 cm⁻¹), and C-N and C=C stretching vibrations of the

imidazole ring.

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a single bromine atom. High-

resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid lies in its potential as a

versatile scaffold for the synthesis of novel bioactive molecules. The imidazole core is a

privileged structure in medicinal chemistry, found in numerous drugs with a wide range of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

[3][10][11][12]

A Scaffold for Novel Antibacterial Agents
The rise of antibiotic resistance is a major global health threat, necessitating the development

of new antibacterial agents with novel mechanisms of action. Imidazole-containing compounds

have shown promise as inhibitors of various bacterial enzymes.[10][12][13]
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Caption: Drug discovery workflow utilizing the title compound as a scaffold.

Derivatives of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid can be synthesized to

target essential bacterial enzymes. For instance, by coupling different aryl or heteroaryl groups

at the 2-position and various amine-containing fragments at the 4-position, a diverse library of

compounds can be generated. These compounds could be screened for inhibitory activity

against enzymes such as:

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA

replication and are the targets of the fluoroquinolone class of antibiotics. Novel inhibitors are

urgently needed to combat resistance.
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Mur Ligases (e.g., MurD): These enzymes are involved in the biosynthesis of peptidoglycan,

a crucial component of the bacterial cell wall.[13] Inhibition of this pathway leads to cell lysis

and death.

Flavohemoglobin: This enzyme is involved in nitric oxide metabolism in microbes, and its

inhibition has been explored as a potential antimicrobial strategy.[13]

The mechanism of action of such imidazole-based inhibitors often involves the coordination of

the imidazole nitrogen atoms to metal ions in the active site of metalloenzymes or through

hydrogen bonding and hydrophobic interactions with key amino acid residues.[11][13][14]

Potential as a Framework for Other Therapeutic Areas
Beyond antibacterial applications, the imidazole scaffold is prevalent in drugs targeting a

multitude of diseases.[1][15] The functional handles on 2-bromo-1-methyl-1H-imidazole-4-
carboxylic acid allow for its elaboration into potential inhibitors of:

Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding

pocket of the enzyme.

G-protein coupled receptors (GPCRs): The imidazole ring can mimic the side chain of

histidine, which is often involved in ligand-receptor interactions.

Viral Enzymes: Imidazole derivatives have been investigated as inhibitors of viral proteases

and polymerases.

Conclusion
2-bromo-1-methyl-1H-imidazole-4-carboxylic acid represents a highly valuable and versatile

building block for the synthesis of novel compounds with therapeutic potential. Its dual

functionality allows for the rapid generation of diverse chemical libraries, making it an ideal

starting point for drug discovery campaigns targeting a wide range of diseases, particularly in

the search for new antibiotics to combat the growing threat of antimicrobial resistance. While a

dedicated synthetic protocol and full characterization data are yet to be published, the

proposed synthetic routes and predicted spectral data in this guide provide a solid foundation

for researchers to begin exploring the potential of this promising scaffold. The continued
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investigation and derivatization of this compound are likely to yield novel molecules with

significant biological activity and therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1391589#molecular-structure-of-2-bromo-1-methyl-
1h-imidazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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